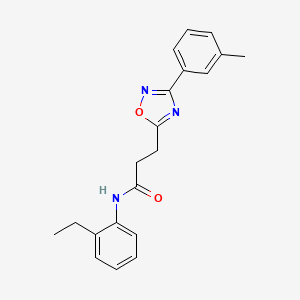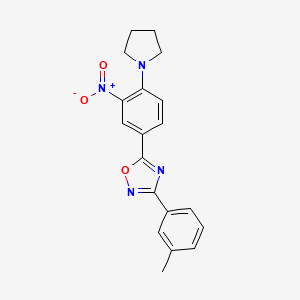
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole is not fully understood. However, research studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, such as the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. However, the limitations of this compound include its low solubility and stability, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research on 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole. These include:
1. Investigation of the mechanism of action of this compound to gain a better understanding of its biological effects.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Evaluation of the efficacy and safety of this compound in preclinical and clinical studies for the treatment of various diseases.
4. Exploration of the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
5. Investigation of the structure-activity relationship of this compound to identify more potent and selective analogs.
Métodos De Síntesis
The synthesis of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole involves the reaction of 4-(pyrrolidin-1-yl)aniline with m-tolylglyoxal in the presence of a catalyst. The resulting product is then subjected to nitration to obtain the desired compound.
Aplicaciones Científicas De Investigación
Research studies have shown that 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-5-(3-nitro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-5-4-6-14(11-13)18-20-19(26-21-18)15-7-8-16(17(12-15)23(24)25)22-9-2-3-10-22/h4-8,11-12H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFPZQDIZLFRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-5-[3-nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


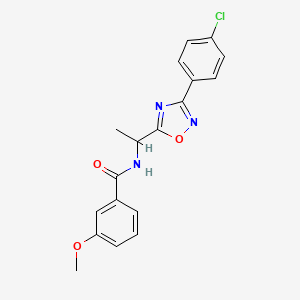

![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)
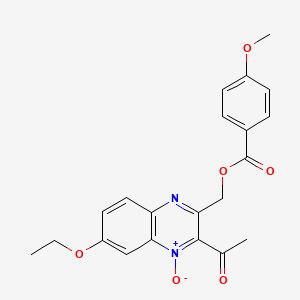
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713347.png)
![2-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713353.png)
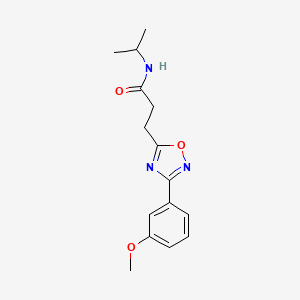
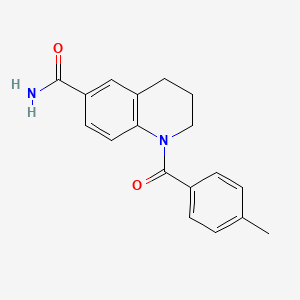
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7713368.png)
![3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713387.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7713395.png)

